Divergent Smoothened Binding Kinetics: Purmorphamine vs. SAG Agonists and Antagonists
Purmorphamine exhibits a fundamentally different Smoothened (Smo) binding profile compared to other small-molecule agonists and antagonists. In a direct head-to-head radioligand binding study, Purmorphamine showed no significant displacement of [3H]SAG-1.3 or [3H]Cyclopamine, with Ki values >10,000 nM for both. This is in stark contrast to the agonist SAG1.3, which binds with a Ki of 1.0 ± 0.3 nM for [3H]SAG-1.3, and antagonists like cyclopamine (Ki = 13 nM) and GDC-0449 (high-affinity Ki = 1.3 nM) [1].
| Evidence Dimension | Smo binding affinity (Ki) for [3H]SAG-1.3 |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | SAG1.3: 1.0 ± 0.3 nM; Cyclopamine: 13 ± 2.6 nM; GDC-0449 (Vismodegib): 1.3 ± 0.5 nM (high-affinity) |
| Quantified Difference | >10,000-fold weaker binding affinity compared to SAG1.3. |
| Conditions | [3H]SAG-1.3 radioligand binding assay. |
Why This Matters
This data demonstrates Purmorphamine binds to a site distinct from SAG and cyclopamine, explaining its unique ability to activate certain Smo mutants and its utility in studies where a non-competitive or allosteric mode of action is required.
- [1] JPET. (2014). Binding Affinity and Functional Activity Data for Smo Modulators. The Journal of Pharmacology and Experimental Therapeutics. View Source
